molecular formula C13H12ClFN2OS B2873229 2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide CAS No. 1436092-73-7

2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide

Cat. No.: B2873229
CAS No.: 1436092-73-7
M. Wt: 298.76
InChI Key: HKWLOFXFFPWQCS-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide is a benzamide derivative characterized by a thiolane ring substituted with a cyano group at the 3-position and a benzamide core modified with chloro, fluoro, and methyl substituents.

Properties

IUPAC Name

2-chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2OS/c1-8-4-9(10(14)5-11(8)15)12(18)17-13(6-16)2-3-19-7-13/h4-5H,2-3,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWLOFXFFPWQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)C(=O)NC2(CCSC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core:

    Introduction of Functional Groups: The chloro, fluoro, and methyl groups can be introduced via halogenation and alkylation reactions.

    Formation of the Thiolan Ring: The thiolan ring can be synthesized through cyclization reactions involving sulfur-containing reagents.

    Addition of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study cellular processes.

    Medicine: Possible development as a pharmaceutical agent due to its unique functional groups.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide and related benzamide/thiolane derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Applications/Activity Reference ID
This compound 3-cyanothiolane, 4-fluoro, 5-methyl, 2-chloro Not explicitly reported Hypothesized: Enzyme inhibition, pesticidal N/A
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide 3-chlorophenyl, tetrahydrofuran, cyclopropane Not reported Agrochemical (cyprofuram)
5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide 3-fluorophenyl, 2-methoxy, 5-chloro 279.69 Not specified
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine-thioacetamide, cyano, styryl groups Not reported Anticancer, antimicrobial (hypothesis)
2-amino-4-phenyl-thiazole derivatives Thiazole core, amino, phenyl substituents Varies Antifungal, antibacterial

Key Observations:

Substituent Effects on Bioactivity: The 3-cyanothiolane moiety in the target compound distinguishes it from simpler benzamide derivatives like 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide . Fluoro and chloro substituents are common in agrochemicals (e.g., cyprofuram ) and pharmaceuticals due to their ability to enhance metabolic stability and lipophilicity.

Thiolane vs. Thiazole/Furan Rings :

  • Thiolane (saturated sulfur-containing ring) in the target compound may confer different conformational rigidity compared to thiazole (unsaturated, nitrogen-sulfur heterocycle) derivatives reported in . This could influence interactions with biological targets such as enzymes or receptors.

Synthetic Complexity: The synthesis of the target compound likely involves multi-step reactions, analogous to methods for 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide or 2-chloro-N-(substitutedphenyl) acetamides . Challenges include regioselective substitution and purification of intermediates.

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